

PSB-1901 chemical structure and properties

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Compound of Interest		
Compound Name:	PSB-1901	
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In-Depth Technical Guide: PSB-1901

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901, with the chemical name 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] Its sub-nanomolar affinity for the human A2BAR and exceptional selectivity over other adenosine receptor subtypes make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A2BAR.[1] This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **PSB-1901**, including detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

PSB-1901 is a derivative of xanthin-8-yl-benzenesulfonamide. The structural and chemical properties of **PSB-1901** are summarized in the table below.



Property	Value	Reference
IUPAC Name	8-(4-((4-(4- Bromophenyl)piperazin-1- yl)sulfonyl)phenyl)-1- propylxanthine	[1]
Molecular Formula	C24H25BrN6O4S	[1]
Molecular Weight	573.46 g/mol	[1]
CAS Number	2332835-02-4	_
Appearance	White solid	_
Solubility	Soluble in DMSO	_
Storage	Short term at 0°C, long term at -20°C (desiccated)	_

Pharmacological Properties

PSB-1901 is a potent and highly selective antagonist of the human A2B adenosine receptor. Its pharmacological profile is detailed in the tables below.

Receptor Binding Affinity

The binding affinity of **PSB-1901** for human adenosine receptor subtypes was determined through radioligand binding assays.

Receptor Subtype	Ki (nM)	Selectivity vs. A2BAR
Human A2BAR	0.0835	-
Human A1AR	>10,000	>119,760-fold
Human A2AAR	>10,000	>119,760-fold
Human A3AR	>10,000	>119,760-fold
Mouse A2BAR	0.131	-



Data sourced from Jiang et al., J Med Chem, 2019.[1]

Functional Antagonism

The functional antagonist activity of **PSB-1901** was evaluated in a cAMP accumulation assay.

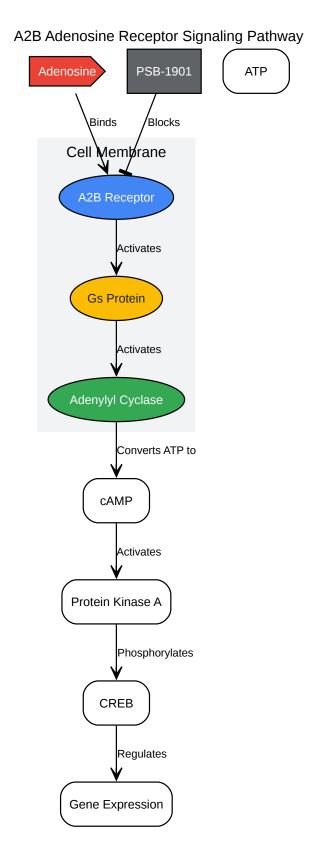
Receptor	KB (nM)
Human A2BAR	0.0598

Data sourced from Jiang et al., J Med Chem, 2019.[1]

Signaling Pathways

As an antagonist of the A2B adenosine receptor, a Gs-coupled G protein-coupled receptor (GPCR), **PSB-1901** blocks the signaling cascade initiated by adenosine. The canonical signaling pathway is illustrated below.





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Caption: A2B Adenosine Receptor Signaling Pathway.



Experimental Protocols

The following sections detail the methodologies for the synthesis and pharmacological evaluation of **PSB-1901**, based on the procedures described in the scientific literature.[1]

Synthesis of PSB-1901

The synthesis of **PSB-1901** is achieved through a convergent synthetic route. A key step involves the reaction of 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine with 1-(4-bromophenyl)piperazine.

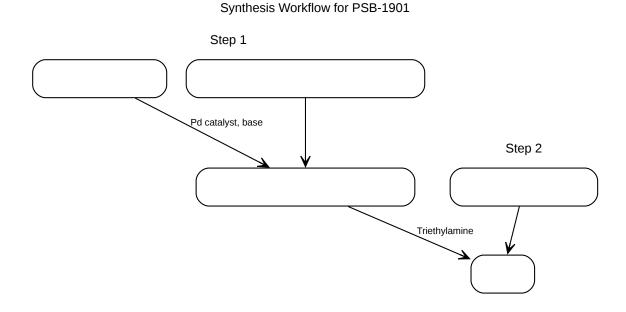
Step 1: Synthesis of 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine

- To a solution of 1-propyl-8-bromoxanthine in a suitable solvent, add 4chlorosulfonylphenylboronic acid pinacol ester in the presence of a palladium catalyst and a base.
- Heat the reaction mixture under an inert atmosphere.
- Upon completion, the reaction is worked up to isolate the desired intermediate, 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine.

Step 2: Synthesis of PSB-1901

- Dissolve 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine and 1-(4-bromophenyl)piperazine in a suitable aprotic solvent.
- Add a tertiary amine base, such as triethylamine, to the mixture.
- Stir the reaction at room temperature until completion.
- The crude product is purified by column chromatography to yield PSB-1901 as a white solid.





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Caption: Synthesis Workflow for PSB-1901.

Radioligand Binding Assays

Radioligand binding assays are performed to determine the affinity of **PSB-1901** for adenosine receptor subtypes.

- Membrane Preparation: Membranes are prepared from CHO cells stably expressing the respective human adenosine receptor subtype.
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
- Radioligand: A specific radioligand for each receptor subtype is used (e.g., [3H]PSB-603 for A2BAR).
- Incubation: Membranes are incubated with the radioligand and various concentrations of PSB-1901.



- Separation: Bound and free radioligand are separated by rapid vacuum filtration.
- Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.
- Data Analysis: Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the functional antagonist activity of PSB-1901.

- Cell Culture: CHO cells expressing the human A2BAR are cultured in appropriate media.
- Assay Medium: A suitable assay medium containing a phosphodiesterase inhibitor is used.
- Incubation: Cells are incubated with various concentrations of PSB-1901 followed by stimulation with an A2BAR agonist (e.g., NECA).
- Lysis: The cells are lysed to release intracellular cAMP.
- Detection: The concentration of cAMP is determined using a competitive immunoassay (e.g., HTRF).
- Data Analysis: The KB value is calculated from the dose-response curves.

Conclusion

PSB-1901 is a powerful research tool characterized by its exceptional potency and selectivity for the A2B adenosine receptor. Its well-defined chemical and pharmacological properties, coupled with the availability of detailed synthetic and analytical protocols, make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the A2BAR in health and disease. Further investigation into its pharmacokinetic and pharmacodynamic profiles is warranted to explore its therapeutic potential.

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References

- 1. A2B Adenosine Receptor Antagonists with Picomolar Potency PubMed [pubmed.ncbi.nlm.nih.gov]
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